molecular formula C7H3NS2 B2487133 Thieno[3,2-b]thiophene-3-carbonitrile CAS No. 1467663-01-9

Thieno[3,2-b]thiophene-3-carbonitrile

Cat. No.: B2487133
CAS No.: 1467663-01-9
M. Wt: 165.23
InChI Key: JKHVZSCXRIWZSA-UHFFFAOYSA-N
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Description

Thieno[3,2-b]thiophene-3-carbonitrile is a heterocyclic compound that belongs to the family of fused thiophenes. These compounds are characterized by their electron-rich and structurally rigid frameworks with extended π-conjugation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thieno[3,2-b]thiophene-3-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which forms aminothiophene derivatives . Another approach involves the use of Suzuki coupling reactions to introduce various functional groups onto the thieno[3,2-b]thiophene core .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis methods such as catalytic vapor-phase reactions. For example, a catalytic vapor-phase reaction between 2-(2-thienyl)ethanol and carbon disulfide at high temperatures (around 550°C) can be used to produce thieno[3,2-b]thiophene derivatives .

Chemical Reactions Analysis

Types of Reactions

Thieno[3,2-b]thiophene-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace hydrogen atoms with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include sulfurizing agents like phosphorus pentasulfide (P4S10) for the Paal–Knorr reaction, and bases like potassium t-butoxide for cyclization reactions under microwave irradiation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the Gewald reaction produces aminothiophene derivatives, while the Paal–Knorr reaction yields thiophene derivatives .

Mechanism of Action

The mechanism by which thieno[3,2-b]thiophene-3-carbonitrile exerts its effects involves its electron-rich and structurally rigid framework with extended π-conjugation. This allows it to interact with various molecular targets and pathways, particularly in organic electronics where it can adjust the band gap of semiconducting materials .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thieno[3,2-b]thiophene-3-carbonitrile is unique due to its specific structural configuration, which provides distinct electronic properties that are highly beneficial for applications in organic electronics. Its ability to adjust the band gap of semiconducting materials makes it a valuable compound in the development of advanced organic electronic devices .

Properties

IUPAC Name

thieno[3,2-b]thiophene-6-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3NS2/c8-3-5-4-10-6-1-2-9-7(5)6/h1-2,4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKHVZSCXRIWZSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C1SC=C2C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3NS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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